molecular formula C17H18FN3O B2603529 (E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide CAS No. 2034997-92-5

(E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide

Cat. No.: B2603529
CAS No.: 2034997-92-5
M. Wt: 299.349
InChI Key: MHTGHKPEARGKLN-CMDGGOBGSA-N
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Description

(E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide (CAS 2034997-92-5) is a synthetic compound with a molecular formula of C17H18FN3O and a molecular weight of 299.34 g/mol . This acrylamide derivative is of significant interest in medicinal chemistry and preclinical research. The core tetrahydropyrazolo[1,5-a]pyridine structure is a privileged scaffold in drug discovery, known for its presence in compounds with various biological activities. For instance, structurally related tetrahydropyrazolo[1,5-a]pyridine-fused chlorins have been developed as highly active photodynamic agents against melanoma cells , and similar tetrahydropyrazolo[1,5-a]pyrazine derivatives have been explored as potent and selective ATR inhibitors in oncology research . The specific (E)-configured acrylamide moiety is a key functional group found in biologically active molecules. Notably, (S,E)-acrylamides have been reported as potent and efficacious KCNQ2 (Kv7.2) openers for the treatment of neuropathic pain . This suggests potential research applications for this compound in neuroscience and ion channel studies. Acrylamide-containing compounds are also widely investigated in cancer research, with derivatives serving as key components in EGFR modulators and other targeted therapies . Researchers should handle this product with appropriate care. Acrylamide is a recognized neurotoxin, and its monomeric form can cause peripheral neuropathy through occupational exposure . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-6-2-1-5-13(15)8-9-17(22)19-11-14-12-20-21-10-4-3-7-16(14)21/h1-2,5-6,8-9,12H,3-4,7,10-11H2,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTGHKPEARGKLN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C=CC3=CC=CC=C3F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=C(C=N2)CNC(=O)/C=C/C3=CC=CC=C3F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride and various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acrylamides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by an acrylamide backbone, a fluorophenyl group, and a tetrahydropyrazolo moiety. The presence of these functional groups contributes to its biological activity and interaction with various molecular targets.

Pharmaceutical Applications

  • Anticancer Activity :
    • Mechanism of Action : Research indicates that compounds with similar structures exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, the pyrazole scaffold has been shown to inhibit the Akt signaling pathway, which is critical in many cancers .
    • Case Study : A study on pyrazole derivatives demonstrated their potential as anticancer agents through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
  • Neuroprotective Effects :
    • Cholinesterase Inhibition : The compound may exhibit neuroprotective properties by inhibiting cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. Inhibitors targeting these enzymes can enhance acetylcholine levels, improving cognitive function .
    • Research Findings : A series of studies have highlighted the efficacy of pyrazole derivatives in enhancing memory and learning in animal models through cholinesterase inhibition .
  • Antimicrobial Properties :
    • Broad-Spectrum Activity : Compounds with similar structural motifs have shown promising antimicrobial activity against various pathogens. The presence of the tetrahydropyrazolo ring may enhance membrane permeability and interaction with bacterial targets .
    • Case Studies : A study reported the synthesis of bis-pyrazole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Biological Mechanisms

The biological activity of (E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide is likely mediated through several mechanisms:

  • Kinase Inhibition : The compound's ability to inhibit kinases is crucial for its anticancer properties. Kinase inhibitors are vital in modulating signaling pathways that control cell growth and survival.
  • Cholinergic Modulation : By inhibiting cholinesterases, the compound can increase acetylcholine availability, potentially ameliorating symptoms associated with cognitive decline.

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s tetrahydropyrazolo[1,5-a]pyridin core differs from the dihydropyrazolo[1,5-a]pyrimidinone in compounds 4i and 4n, which exhibit partial saturation and additional carbonyl groups . This structural variation may influence hydrogen-bonding capacity and metabolic stability.

Substituent Effects: The 2-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl in 4i and 4-(trifluoromethyl)phenyl in 4n. Fluorine position and trifluoromethyl substitution significantly alter electronic properties (e.g., electron-withdrawing effects) and lipophilicity (ClogP: target ≈ 2.8 vs. 4n ≈ 3.5) . The acrylamide linker in the target is conserved in 13m and 6g, suggesting shared mechanisms for covalent or non-covalent target engagement .

Elemental Analysis: Minor discrepancies between calculated and found carbon percentages in 4i (59.01% vs. 58.83%) and 4n (54.81% vs. 54.61%) suggest residual solvents or synthetic byproducts, highlighting challenges in purifying fluorinated heterocycles .

Functional and Proteomic Interaction Comparisons

The CANDO platform () provides an orthogonal comparison metric by analyzing proteomic interaction signatures rather than structural similarity. While the target compound’s proteomic profile remains uncharacterized, CANDO-based predictions could reveal functional parallels with 4i or 13m , despite structural divergence. For example, shared interactions with kinase or phosphatase domains might infer overlapping therapeutic indications .

Biological Activity

(E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a fluorophenyl group and a tetrahydropyrazolo moiety. The presence of fluorine enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

Property Description
IUPAC Name This compound
Molecular Formula C15_{15}H16_{16}FN3_{3}O
Molecular Weight 273.30 g/mol
Solubility Soluble in DMSO and DMF

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The tetrahydropyrazolo moiety may influence enzyme inhibition or receptor modulation. Fluorinated compounds often exhibit enhanced interactions with biological molecules due to increased electron density and hydrophobic characteristics.

Potential Targets

  • Enzymatic Inhibition : Similar compounds have shown activity against various kinases and enzymes involved in cancer progression.
  • Receptor Modulation : Interactions with G-protein coupled receptors (GPCRs) may lead to alterations in signaling pathways associated with inflammation and cancer.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Pyrazole derivatives are known for their inhibitory effects on cancer cell proliferation. Studies have shown that modifications to the pyrazole structure can significantly enhance cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .

Case Studies

  • In Vitro Studies : A study demonstrated that tetrahydropyrazolo derivatives showed significant inhibition of tumor cell growth in breast cancer models. The mechanism was attributed to the induction of apoptosis mediated by the activation of caspase pathways .
  • In Vivo Studies : Animal models treated with similar pyrazolo compounds exhibited reduced tumor sizes and improved survival rates compared to controls. These findings suggest potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

Structural Feature Effect on Activity
Fluorine Substitution Increases lipophilicity and binding affinity
Tetrahydropyrazolo Moiety Enhances interaction with enzyme active sites
Acrylamide Group Facilitates polymerization and potential drug delivery

Q & A

Q. What are the recommended synthetic routes for (E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core pyrazolo[1,5-a]pyridine synthesis : Utilize regioselective cyclization of substituted pyrazole intermediates with aldehydes or ketones under acidic conditions .

Acrylamide coupling : Employ a Heck coupling or Michael addition to introduce the (E)-3-(2-fluorophenyl)acrylamide moiety. For example, react 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine with (E)-3-(2-fluorophenyl)acryloyl chloride in anhydrous dichloromethane with a base like triethylamine .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.

Q. How can the stereochemistry and purity of this compound be rigorously characterized?

Methodological Answer:

  • Stereochemistry : Confirm the (E)-configuration of the acrylamide double bond using nuclear Overhauser effect (NOE) NMR experiments. For example, irradiation of the α-vinyl proton should show no enhancement of the β-proton signal due to trans geometry .
  • Purity :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is typical for pharmacological studies.
    • HRMS : Match experimental molecular ion peaks (e.g., [M+H]⁺) to theoretical values (e.g., C₁₈H₁₈F₂N₃O requires 330.1415 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • In vitro assays :
    • KCNQ2 potassium channel modulation : Use patch-clamp electrophysiology in HEK293 cells expressing human KCNQ2 channels. Compare efficacy to reference compounds like retigabine .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ values calculated using nonlinear regression .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency (EC₅₀/IC₅₀) and efficacy (maximal response) .

Advanced Research Questions

Q. How can structural modifications optimize selectivity for target vs. off-target receptors?

Methodological Answer:

  • SAR analysis : Systematically vary substituents on the pyrazolo[1,5-a]pyridine core and fluorophenyl group. For example:
    • Replace the 2-fluorophenyl with 3-chlorophenyl to assess halogen effects on binding .
    • Introduce methyl groups to the tetrahydropyridine ring to enhance lipophilicity and blood-brain barrier penetration .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with KCNQ2 channels vs. homologous channels (KCNQ3, KCNQ5). Prioritize modifications that reduce off-target binding energy .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling :
    • Measure plasma stability (e.g., incubation with mouse liver microsomes) and metabolic half-life. Poor in vivo efficacy may correlate with rapid clearance .
    • Assess brain penetration via LC-MS quantification in cerebrospinal fluid after intravenous administration .
  • Formulation optimization : Use nanoemulsions or liposomes to improve bioavailability if solubility limits in vivo activity .

Q. What strategies mitigate synthetic challenges in regioselective pyrazolo[1,5-a]pyridine formation?

Methodological Answer:

  • Catalytic control : Employ Lewis acids (e.g., ZnCl₂) to direct cyclization to the 1,5-a isomer instead of competing 1,2-a products .
  • Solvent effects : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and reduce side reactions. For example, DMF increases reaction yield by 20% compared to THF .
  • Monitoring : Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and quench prematurely if undesired intermediates dominate .

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